N-(2,6-diethylphenyl)benzamide
Description
Chemical Identity and Nomenclature
Structural Characteristics
N-(2,6-Diethylphenyl)benzamide is chemically identified by the following parameters:
The compound’s structure comprises a benzamide backbone (C₇H₆NO) connected to a 2,6-diethylphenyl group (C₁₀H₁₃). The amide bond links the nitrogen of the phenylamine moiety to the carbonyl group of the benzene ring.
Historical Context of Benzamide Derivatives in Organic Chemistry
Origins of Benzamide Research
Benzamide, the parent compound, was first synthesized in 1832 by Friedrich Wöhler and Justus von Liebig through the reaction of benzoyl chloride with ammonia . This landmark discovery demonstrated the conservation of organic radicals (e.g., benzoyl) across chemical transformations, laying the foundation for modern organic synthesis.
Evolution of Substituted Benzamides
The substitution of benzamide’s aromatic rings has been a focal point of research, driven by the need to modulate reactivity and biological activity. Key developments include:
- Electrophilic Substitution : Benzamide’s amide group directs incoming electrophiles to the ortho and para positions due to its electron-withdrawing nature .
- Pharmaceutical Applications : Substituted benzamides have been explored as analgesics, antidepressants, and antipsychotics (e.g., sulpiride, amisulpride) .
The introduction of alkyl substituents, such as ethyl groups, aims to enhance solubility, stability, and target binding affinity in medicinal chemistry .
Significance of 2,6-Diethyl Substitution in Aromatic Amides
Steric and Electronic Effects
The 2,6-diethyl substitution pattern exerts profound influences on the compound’s properties:
Comparison with Other Substitution Patterns
| Substituent Position | Steric Profile | Electronic Influence | Reactivity |
|---|---|---|---|
| 2,6-Diethyl | High steric hindrance | Moderate electron donation | Reduced electrophilic substitution rate |
| 4-Diethyl | Moderate steric hindrance | Moderate electron donation | Increased electrophilic substitution rate |
| 3,5-Diethyl | Low steric hindrance | Moderate electron donation | Balanced reactivity |
The 2,6-diethyl arrangement minimizes steric clashes with the amide group, potentially stabilizing the molecule in specific conformations favorable for interactions .
Functional Implications
- Solubility : The ethyl groups enhance lipophilicity, improving solubility in organic solvents compared to unsubstituted benzamide .
- Thermal Stability : The bulky substituents may reduce intermolecular interactions, potentially lowering melting points.
- Synthetic Utility : The compound serves as a precursor for further functionalization, such as introducing amino or halogen substituents .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-13-11-8-12-14(4-2)16(13)18-17(19)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRSNLENDFJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29416-06-6 | |
| Record name | 2',6'-DIETHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-(2,6-diethylphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods typically involve similar condensation reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-(2,6-diethylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
- N-(2,6-diethylphenyl)benzamide serves as an important intermediate in the synthesis of various organic compounds. It is commonly used in the production of pharmaceuticals and agrochemicals. Its structure allows for modifications that lead to the development of new chemical entities with enhanced properties.
2. Coupling Reactions
- The compound can undergo coupling reactions with alkenes under metal-free conditions, producing derivatives such as α,β-unsaturated ketimines. These reactions are significant for developing new materials and bioactive compounds.
Biological Research
1. Antimicrobial Activity
- Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing potential as a therapeutic agent against resistant pathogens. Its effectiveness is influenced by substituents on the benzene ring, which can enhance or diminish its activity .
2. Antioxidant Properties
- Studies have demonstrated that derivatives of this compound possess significant antioxidant activity. These compounds were synthesized and evaluated for their ability to scavenge free radicals and chelate metals, which is crucial for preventing oxidative stress-related diseases.
3. Antiarrhythmic Effects
- In pharmaceutical chemistry, the compound has been investigated for its antiarrhythmic properties. A structure–activity relationship study revealed a mathematical model capable of predicting antiarrhythmic activity with 84% reliability, highlighting its potential in cardiovascular therapies.
Agricultural Applications
1. Larvicidal and Fungicidal Effects
- This compound has shown larvicidal effects against mosquito larvae and fungicidal properties against various fungal pathogens. Certain derivatives demonstrated high toxicity to zebrafish embryos, suggesting applications in pest control and agricultural settings .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
- Antimicrobial Evaluation
-
Antioxidant Activity Assessment
- Compounds derived from this compound were tested for their antioxidant capabilities using established protocols. The results showed enhanced total antioxidant capacity compared to standard antioxidants.
-
Antiarrhythmic Activity Investigation
- Research involving a chloroform model of arrhythmia in rats demonstrated that specific derivatives exhibited promising antiarrhythmic effects, supporting further investigation into their clinical applications.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiarrhythmic activity by reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci . This action is similar to that of other antiarrhythmic agents like procainamide .
Comparison with Similar Compounds
(a) 4-Bromo-N-(2,6-diethylphenyl)benzamide
- Structure : Benzamide with a 4-bromo substituent and a 2,6-diethylphenyl group.
- Molecular Formula: C₁₇H₁₈BrNO; Molecular Weight: 332.23 g/mol .
- Key Differences : The bromine atom at the para position increases molecular weight and polarizability compared to the parent compound. Bromine’s electron-withdrawing nature may influence electronic interactions in biological systems.
- Applications: No direct activity data are provided, but brominated benzamides are often explored in medicinal chemistry for enhanced binding affinity .
(b) N-(2,6-Diethylphenyl)-3,5-dimethoxybenzamide
- Structure : Benzamide with 3,5-dimethoxy substituents and a 2,6-diethylphenyl group.
- Molecular Formula: C₁₉H₂₃NO₃; Molecular Weight: 313.39 g/mol .
- Key Differences : Methoxy groups enhance lipophilicity and may improve membrane permeability. The electron-donating methoxy groups could stabilize resonance structures in the amide bond.
- Applications : Methoxy-substituted benzamides are frequently investigated for agrochemical and pharmacological applications .
Variations in the Aryl Group
(a) N-(2,6-Dimethylphenyl)benzamide Derivatives
- Example: Ameltolide® (4-amino-N-(2,6-dimethylphenyl)benzamide, LY201116).
- Structure : Features a 2,6-dimethylphenyl group instead of diethyl.
- Key Differences : Smaller methyl groups reduce steric hindrance compared to diethyl substituents.
- Biological Activity: Ameltolide® is a potent anticonvulsant but undergoes metabolic N-acetylation, reducing efficacy. Analogues like 3,4-diamino-N-(2,6-dimethylphenyl)benzamide were synthesized to mitigate this inactivation .
(b) N-(2,6-Dichlorophenyl)benzamide Derivatives
- Example : 2-Chloro-N-(2,6-dichlorophenyl)ethanamine.
- Structure : Chlorine substituents on the phenyl ring and an ethanamine side chain.
- The trans conformation of the amide group is conserved, similar to N-(2,6-diethylphenyl)benzamide .
- Applications : Chlorinated benzamides are often explored in crystallography and as intermediates in drug synthesis .
(a) 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structure : Benzamide with three hydroxyl groups on the benzene ring and a 4-hydroxyphenethyl group.
- Key Differences : Hydroxyl groups confer strong antioxidant activity via radical scavenging.
- Biological Activity : THHEB exhibits superior DPPH and superoxide radical scavenging (IC₅₀ = 22.8 μM and 2.5 μM, respectively) compared to ascorbic acid. It also protects DNA from hydroxyl radical damage at 4 μM .
(b) 2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide
- Structure : Methoxy groups on the benzamide ring and an isoxazole-linked phenyl group.
- Key Differences : The isoxazole ring enhances structural rigidity, while methoxy groups improve solubility.
- Biological Activity : This compound inhibits chitin synthesis, with activity modulated by substituents on the phenyl ring (e.g., electron-withdrawing groups enhance potency) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| This compound | C₁₇H₁₉NO | 253.34 | 2,6-Diethylphenyl | Not reported |
| 4-Bromo-N-(2,6-diethylphenyl)benzamide | C₁₇H₁₈BrNO | 332.23 | 4-Bromo, 2,6-diethylphenyl | Not reported |
| N-(2,6-Diethylphenyl)-3,5-dimethoxybenzamide | C₁₉H₂₃NO₃ | 313.39 | 3,5-Dimethoxy | Agrochemical potential |
| Ameltolide® (LY201116) | C₁₅H₁₆N₂O | 240.30 | 2,6-Dimethylphenyl, 4-amino | Anticonvulsant (IC₅₀: <10 μM) |
| THHEB | C₁₅H₁₅NO₅ | 289.28 | 3,4,5-Trihydroxy | Antioxidant (IC₅₀: 2.5 μM) |
Table 2: Activity Comparison of Key Analogs
Research Findings and Implications
- Steric Effects : Bulky 2,6-diethylphenyl groups may enhance metabolic stability by shielding the amide bond from enzymatic degradation, as seen in anticonvulsant analogs .
- Biological Relevance : Hydroxyl and methoxy substituents are critical for radical scavenging and pesticidal activities, respectively, highlighting the role of functional group tuning .
Biological Activity
N-(2,6-diethylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential applications in various fields.
Chemical Structure and Synthesis
This compound is characterized by a benzamide functional group attached to a phenyl ring substituted with ethyl groups at the 2 and 6 positions. Its molecular formula is C17H22N2O. The synthesis of this compound can be achieved through several methods, including:
- Direct Amidation : Reacting 2,6-diethylphenylamine with benzoyl chloride.
- Coupling Reactions : Utilizing metal-free conditions to couple the amine with various electrophiles.
These synthetic routes allow for the modification of substituents on the benzene ring, which can significantly influence the biological activity of the resulting compounds.
Biological Activities
This compound exhibits a range of biological activities that have been documented in various studies:
Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties. In comparative studies, it demonstrated effective total antioxidant capacity and free radical scavenging ability, outperforming some standard antioxidants . The compound's ability to chelate metals further enhances its protective effects against oxidative stress.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also exhibits fungicidal effects against several fungal strains, making it a candidate for agricultural applications .
Antiarrhythmic and Anticonvulsant Effects
In pharmacological studies, this compound has been investigated for its antiarrhythmic properties. A mathematical model developed during these studies indicated an 84% reliability in predicting antiarrhythmic activity using a chloroform model of arrhythmia in rats . Additionally, anticonvulsant effects have been documented, suggesting potential therapeutic applications in seizure disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of ethyl substituents at the 2 and 6 positions on the phenyl ring enhances its solubility and interaction with biological targets compared to other benzamides. A comparative analysis with similar compounds reveals:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| N-(2,6-Dimethylphenyl)benzamide | C16H18N2O | Exhibits good larvicidal activity; less toxic |
| N,N-Diethyl-4-methoxybenzamide | C17H21N2O2 | Known for analgesic properties |
| N-(4-Methoxyphenyl)benzamide | C16H17N2O3 | Displays anti-inflammatory effects |
The variations in substituents significantly affect the bioactivity profiles of these compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Larvicidal Activity : A study demonstrated that certain derivatives exhibit high toxicity against mosquito larvae and zebrafish embryos, suggesting potential use in pest control .
- Diabetes Research : Investigations into related benzamide analogs have shown protective effects on pancreatic β-cells against endoplasmic reticulum stress, indicating potential implications for diabetes treatment .
- Antimicrobial Studies : Research has confirmed the compound's broad-spectrum antimicrobial activity, making it a candidate for developing new therapeutic agents .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2,6-diethylphenyl)benzamide?
The synthesis typically involves coupling 2,6-diethylaniline with benzoyl chloride under reflux in anhydrous conditions. A Schlenk line or nitrogen atmosphere is recommended to avoid hydrolysis. Reaction progress is monitored via TLC, and purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometry (1.2:1 benzoyl chloride to amine) and reaction time (6–12 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., diethyl groups at 2,6-positions of the phenyl ring and amide linkage).
- IR : A strong absorption band near 1650 cm validates the carbonyl (C=O) stretch.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single crystals are grown via slow evaporation of a saturated solution. Data collection uses a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS), followed by refinement (SHELXL) to achieve R-factors < 0.05. ORTEP-3 or WinGX visualizes thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between this compound and its analogs?
Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs. For example, N-(2,6-dimethylphenyl)benzamide (monoclinic, , Å) vs. 2,6-dichloro-N-phenylbenzamide (triclinic, ) . Discrepancies arise from substituent steric/electronic effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, angles, and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How does the steric bulk of diethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
The 2,6-diethyl substituents create steric hindrance, reducing accessibility to the amide nitrogen. Kinetic studies (e.g., monitoring reaction rates with varying electrophiles) show decreased reactivity compared to less-substituted analogs (e.g., N-phenylbenzamide). Control experiments under identical conditions (temperature, solvent) isolate steric vs. electronic contributions .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound intermediates?
- Protection/Deprotection : Temporarily block reactive sites (e.g., amide nitrogen) using Boc groups.
- Catalysis : Employ Pd-catalyzed cross-coupling for functionalization (e.g., Suzuki-Miyaura).
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. How are thermodynamic properties (e.g., melting point, solubility) experimentally determined for this compound?
Q. What experimental design considerations are critical for studying the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
